Diflunisal Phosphate

概要

説明

Diflunisal Phosphate is a derivative of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) primarily used to treat mild to moderate pain, inflammation, osteoarthritis, and rheumatoid arthritis . Diflunisal is a difluorophenyl derivative of salicylic acid, possessing anti-inflammatory, analgesic, and antipyretic properties .

準備方法

Synthetic Routes and Reaction Conditions

Diflunisal can be synthesized through several steps starting from fluorinated aniline. One common method involves a five-step synthesis consisting of benzene arylation using a Gomberg-Bachmann-Hey reaction, Friedel-Crafts acylation, Bayer-Villiger oxidation, saponification, and finally carbonation of phenol through a Kolbe-Schmitt reaction .

Industrial Production Methods

Industrial production of diflunisal typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes steps such as purification through recrystallization and the use of chromatography techniques to isolate the desired compound .

化学反応の分析

Types of Reactions

Diflunisal undergoes various chemical reactions, including:

Oxidation: Diflunisal can be oxidized to form reactive oxygen species (ROS) under certain conditions.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Diflunisal can undergo substitution reactions, particularly involving its hydroxyl and carboxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various diflunisal derivatives, which can be further analyzed for their potential therapeutic applications .

科学的研究の応用

Pain Management

Diflunisal is effective in managing pain associated with inflammatory conditions due to its ability to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis. This action helps alleviate pain and inflammation in conditions like arthritis and dysmenorrhea.

Cancer Treatment

Research indicates that diflunisal exhibits anticancer activity. It has been shown to suppress the growth of leukemia cell lines and may inhibit tumor growth through epigenetic regulatory mechanisms . Its application in cancer therapy is particularly promising for acute myelogenous leukemia associated with specific genetic translocations .

Treatment of Cardiac Amyloidosis

Clinical trials have demonstrated the efficacy of diflunisal in treating cardiac amyloidosis by stabilizing TTR, which prevents the formation of amyloid fibrils that can lead to organ dysfunction . This application is gaining traction as a potential therapeutic option for patients with this condition.

Novel Drug Delivery Systems

The development of advanced drug delivery systems has enhanced the therapeutic effectiveness of diflunisal phosphate:

Nanoparticle Systems

Diflunisal-loaded nanoparticles made from poly(propylene sulfide) have been developed to target infected tissues directly. These nanoparticles demonstrated significant efficacy in reducing Staphylococcus aureus-mediated bone degradation during osteomyelitis, showcasing a novel method for localized drug delivery .

Table 1: Characteristics of Diflunisal-Loaded Nanoparticles

| Parameter | Value |

|---|---|

| Mean Diameter | 65.4 ± 0.4 nm |

| Drug Release Profile | Responsive to ROS levels |

| Efficacy in Osteomyelitis | Reduced bone degradation |

Transethosome Formulations

Transethosomes containing diflunisal have been formulated to enhance skin penetration and bioavailability. These formulations showed high entrapment efficiencies, making them suitable for transdermal delivery systems .

Table 2: Entrapment Efficiency of Transethosome Formulations

| Formula Code | Entrapment Efficiency (%) ± SD |

|---|---|

| F1 | 53.32 ± 0.27 |

| F2 | 76.99 ± 0.89 |

| F4 | 75.66 ± 0.73 |

Anti-Virulence Properties

Recent studies have explored the anti-virulence effects of diflunisal against Staphylococcus aureus. It has been shown to inhibit key virulence factors such as hemolysis and biofilm formation without impairing antibiotic efficacy, suggesting its potential use as an adjuvant in antibiotic therapy .

作用機序

Diflunisal exerts its effects primarily through the inhibition of cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes, leading to a decreased formation of prostaglandin precursors . This results in its anti-inflammatory, analgesic, and antipyretic properties. Additionally, diflunisal stabilizes the transthyretin tetramer, preventing the misfolding of monomers and dimers that form amyloid deposits in the heart .

類似化合物との比較

Similar Compounds

Similar compounds to diflunisal include:

Aspirin (Acetylsalicylic Acid): Another salicylic acid derivative with similar anti-inflammatory and analgesic properties.

Ibuprofen: A widely used NSAID with similar therapeutic effects but different chemical structure.

Naproxen: Another NSAID with comparable uses in treating pain and inflammation.

Uniqueness

Diflunisal is unique in its chemical structure, particularly the presence of the difluorophenyl group, which contributes to its specific pharmacological properties . Unlike aspirin, diflunisal does not undergo significant metabolism to salicylic acid, resulting in a longer duration of action and potentially fewer gastrointestinal side effects .

生物活性

Diflunisal phosphate, a derivative of diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various conditions, and potential therapeutic applications, supported by recent research findings and case studies.

Diflunisal acts primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory process. By inhibiting these enzymes, diflunisal reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

- COX-1 vs. COX-2 Inhibition : While COX-1 is involved in maintaining gastric mucosa and renal blood flow, COX-2 is induced during inflammation. Diflunisal selectively inhibits COX-2, potentially minimizing gastrointestinal side effects associated with non-selective NSAIDs .

Efficacy in Clinical Applications

Recent studies have highlighted the efficacy of this compound in various clinical scenarios:

- Pain Management : A randomized trial demonstrated that diflunisal was superior to codeine and placebo in managing postoperative pain after the removal of impacted third molars. Patients receiving diflunisal showed significant pain relief on the first postoperative day .

- Anti-inflammatory Effects : Diflunisal has been shown to reduce inflammation effectively in models of arthritis and other inflammatory conditions. Its delivery via nanoparticles has been found to enhance its therapeutic effects while minimizing systemic side effects .

- Cancer Treatment : Diflunisal exhibits anticancer properties by inhibiting COX-2, which is overexpressed in various cancers such as breast and prostate cancer. Studies indicate that diflunisal derivatives can potentiate anticancer activity against specific cancer cell lines .

Case Study 1: Cardiac Amyloidosis

Diflunisal has been recognized for its potential benefits in treating cardiac amyloidosis by stabilizing the transthyretin (TTR) tetramer and preventing amyloid deposition. A nonrandomized study indicated that diflunisal provides a survival benefit comparable to tafamidis, the first approved treatment for transthyretin amyloid cardiomyopathy .

Case Study 2: Staphylococcus aureus Infections

Research has shown that diflunisal can inhibit virulence factors in Staphylococcus aureus, including hemolysis and biofilm formation. In vitro studies demonstrated a reduction in these virulence phenotypes by 42–88%, indicating its potential as an adjunct therapy in bacterial infections .

Table 1: Summary of Biological Activities of this compound

Research Findings

Recent research emphasizes the importance of specific chemical moieties within this compound that contribute to its biological activity:

- Structural Determinants : The presence of hydroxyl and carboxylic acid groups on the benzene ring enhances anti-proteolytic efficacy against S. aureus strains .

- Nanoparticle Delivery Systems : Novel delivery systems have been developed to target infected tissues more effectively while reducing systemic side effects associated with traditional NSAID administration .

特性

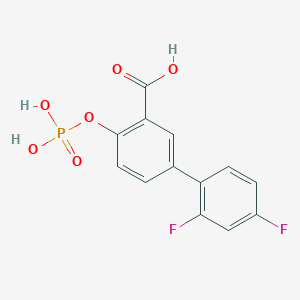

IUPAC Name |

5-(2,4-difluorophenyl)-2-phosphonooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2O6P/c14-8-2-3-9(11(15)6-8)7-1-4-12(21-22(18,19)20)10(5-7)13(16)17/h1-6H,(H,16,17)(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBINCWMWAIMYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390766 | |

| Record name | 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84958-45-2 | |

| Record name | 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diflunisal Phosphate contribute to the sensitivity of EALL assays?

A1: this compound itself is not directly involved in the recognition or binding events of the assay. Instead, it serves as a substrate for the enzyme alkaline phosphatase (ALP). When ALP cleaves the phosphate group from this compound, it generates Diflunisal. Diflunisal exhibits the crucial ability to form a highly fluorescent ternary complex with Terbium ions (Tb3+) complexed with EDTA [, , ]. This complex emits strong fluorescence, which can be measured using time-resolved fluorometry. The intensity of the fluorescence signal is directly proportional to the amount of Diflunisal, which in turn corresponds to the activity of the ALP. Because each ALP enzyme can cleave multiple this compound molecules, this process leads to significant signal amplification, enabling the detection of extremely low analyte concentrations, such as Prostate-Specific Antigen (PSA) [] or Tumor Necrosis Factor-alpha (TNF-alpha) [].

Q2: What are the advantages of using this compound and time-resolved fluorometry in these assays?

A2: Combining this compound with time-resolved fluorometry in EALL offers several advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。